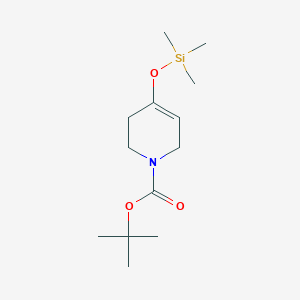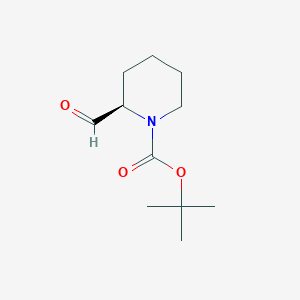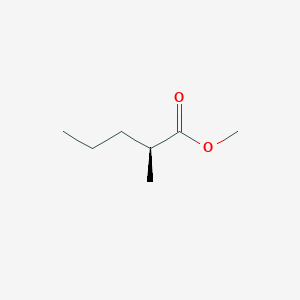
methyl (2S)-2-methylpentanoate
Descripción general
Descripción
Methyl esters are a type of organic compound that are derived from carboxylic acids. They are often used in a variety of applications, including as solvents, plasticizers, and even in biodiesel production .
Synthesis Analysis
The synthesis of methyl esters typically involves a process known as esterification, where a carboxylic acid reacts with an alcohol (in this case, methanol) in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of a methyl ester involves a carbonyl group (C=O) adjacent to an ether group (C-O-C). The specific structure would depend on the parent carboxylic acid .Chemical Reactions Analysis
Methyl esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and transesterification. The specific reactions would depend on the structure of the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a methyl ester would depend on its specific structure. Generally, they are colorless liquids that have a pleasant odor. They are less dense than water and their vapors are heavier than air .Aplicaciones Científicas De Investigación
Enantiomeric Distribution in Wine
- Application in Wine Aroma : Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine enhance fruity aroma. The study by Lytra et al. (2015) found different enantiomeric distributions in white and red wines, with a notable synergistic effect on aroma perception at certain concentrations (Lytra, Tempère, Revel, & Barbe, 2015).
Biochemical Mechanisms
- Inhibition of Pyruvate Utilization : Clark and Land (1974) explored the effects of 2-oxo-4-methylpentanoate and related compounds on enzyme activities in rat brains. This compound inhibited certain enzyme activities, impacting pyruvate utilization and fatty acid synthesis (Clark & Land, 1974).
Hormonal Regulation
- Impact on Hormonal Activities : A study by Baumeister, Ludwig, and Spindler-Barth (1992) found that certain derivatives of 2-methylpentanoate affected hormonal activities in epithelial cells, suggesting potential applications in endocrinological research (Baumeister, Ludwig, & Spindler-Barth, 1992).
Chemistry and Synthesis
- Homogeneous Hydrogenation : Brown, Evans, and James (2003) conducted a study on directed homogeneous hydrogenation of methyl anti-3‐Hydroxy‐2‐Methylpentanoate. This work contributes to the understanding of chemical synthesis processes (Brown, Evans, & James, 2003).
Metabolism and Insulin Secretion
- GABA-Shunt Metabolism : Pizarro-Delgado et al. (2009) investigated the role of branched-chain 2-oxoacids, including 2-oxo-4-methylpentanoate, in islet GABA metabolism and insulin secretion. This research offers insights into metabolic pathways affecting insulin secretion (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Biofuel Research
- Biodiesel Surrogate Component Study : Weber et al. (2018) presented ignition delay data for methyl pentanoate, a biodiesel surrogate, under various conditions, contributing to biofuel combustion research (Weber, Bunnell, Kumar, & Sung, 2018).
Substituted Ester Formation
- Formation in Red Wine : Another study by Lytra et al. (2017) developed a new method for quantifying and separating enantiomeric forms of substituted esters and acids in wine, including methyl 2-hydroxy-4-methylpentanoate. This method aids in understanding the aging process of wines (Lytra, Franc, Cameleyre, & Barbe, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULNMNIVVMLIU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



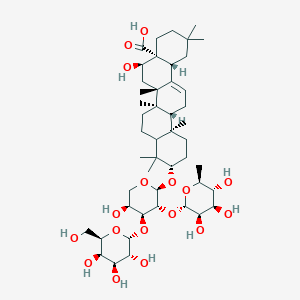
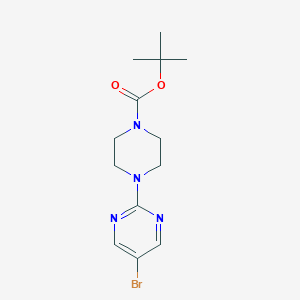
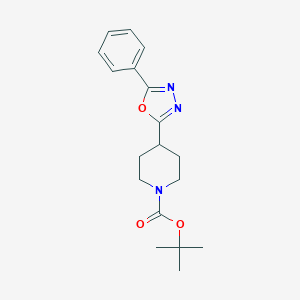
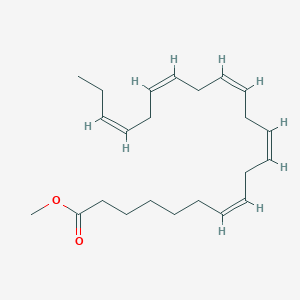
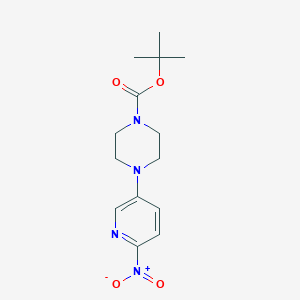
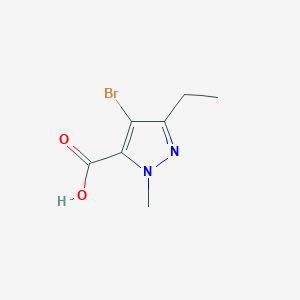
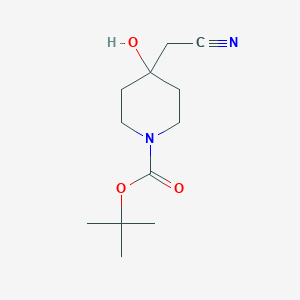

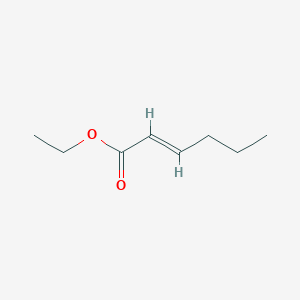
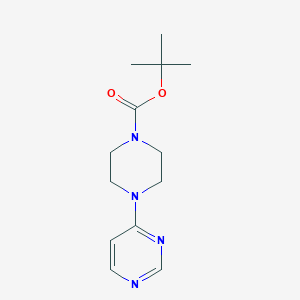
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)

